molecular formula C24H24N4O3 B11276220 N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B11276220
M. Wt: 416.5 g/mol
InChI Key: DXPYNPLSGJPVKV-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-3-4-8-16-11-13-17(14-12-16)25-22(29)19-15-27(2)21-20(19)26-24(31)28(23(21)30)18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

DXPYNPLSGJPVKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-d]pyrimidine ring system.

    Substitution Reactions: Various substituents, such as the butylphenyl and phenyl groups, are introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic framework and are studied for their biological activities.

Uniqueness

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound belonging to the pyrrolo[3,2-d]pyrimidine family. This compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. Its complex structure includes a pyrrolo ring fused with a pyrimidine framework and various functional groups that contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4O3, with a molecular weight of approximately 420.47 g/mol. The structural features include:

  • Pyrrolo and Pyrimidine Rings : These fused rings are crucial for the compound's biological activity.
  • Butylphenyl Moiety : This substituent enhances the lipophilicity and biological interaction profile.
  • Carboxamide Group : This functional group plays a role in binding interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of this compound may act as potent inhibitors of protein kinases involved in cancer signaling pathways. These compounds have shown promise in:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, an IC50 value of 0.79 µM was recorded against pancreatic adenocarcinoma cells (CFPAC-1), indicating strong antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that it exhibits promising activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activities within cellular pathways. It has been observed to bind effectively to specific protein targets associated with disease processes such as cancer progression and inflammation. Kinetic studies indicate that these interactions result in the inhibition of enzymatic activities crucial for tumor growth and survival .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
5-Methylpyrrolo[2,3-d]pyrimidin-7-carboxamideLacks butyl group; retains carboxamideAnticancer properties
Pyrido[3,2-d]pyrimidinesDifferent nitrogen positioningAntiviral activity against hepatitis C
6-Amino-pyrido[3,2-d]pyrimidinonesContains amino groups; varied substitutionKinase inhibition

This table highlights how the presence of the butylphenyl group in this compound significantly alters its pharmacological profile compared to other similar compounds.

Case Studies

Several studies have documented the efficacy of this compound in various preclinical models:

  • Study on Pancreatic Cancer : A study demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance growth-inhibitory effects on pancreatic cancer cells while minimizing cytotoxicity to normal cells .
  • Antimicrobial Efficacy : Another investigation reported that derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

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